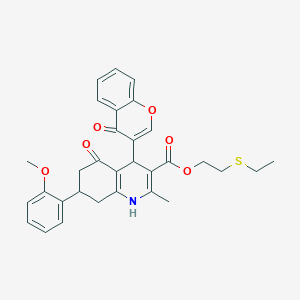![molecular formula C17H25N3O B14948646 Propanamide, N-(2,6-dimethylphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-](/img/structure/B14948646.png)
Propanamide, N-(2,6-dimethylphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-N~2~-(3,4,5,6-tetrahydro-2H-azepin-7-yl)alaninamide: is a complex organic compound that features a unique structure combining an aromatic ring with a seven-membered azepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-N~2~-(3,4,5,6-tetrahydro-2H-azepin-7-yl)alaninamide typically involves multiple steps:
Formation of the Azepine Ring: The seven-membered azepine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Alaninamide Group: The alaninamide moiety is introduced through amide bond formation, often using coupling reagents like EDCI or DCC.
Introduction of the Dimethylphenyl Group: The final step involves the attachment of the 2,6-dimethylphenyl group, which can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the azepine ring.
Reduction: Reduction reactions can target the azepine ring, converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (for halogenation) or nitrating agents (for nitration) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce more saturated amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure could make it useful in the design of new materials with specific electronic or mechanical properties.
Biological Research: It can be used as a probe to study various biological pathways and mechanisms.
Mecanismo De Acción
The exact mechanism of action for N-(2,6-dimethylphenyl)-N~2~-(3,4,5,6-tetrahydro-2H-azepin-7-yl)alaninamide depends on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors or ion channels, and the pathways involved might be related to signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-dimethylphenyl)-N~2~-(3,4,5,6-tetrahydro-2H-azepin-7-yl)sulfamoylbenzene-1-sulfonamide
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
Uniqueness
N-(2,6-dimethylphenyl)-N~2~-(3,4,5,6-tetrahydro-2H-azepin-7-yl)alaninamide stands out due to its combination of an aromatic ring and a seven-membered azepine ring, which is less common in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C17H25N3O |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)propanamide |
InChI |
InChI=1S/C17H25N3O/c1-12-8-7-9-13(2)16(12)20-17(21)14(3)19-15-10-5-4-6-11-18-15/h7-9,14H,4-6,10-11H2,1-3H3,(H,18,19)(H,20,21) |
Clave InChI |
LNSRLCZIFNJNPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C(C)NC2=NCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14948567.png)
![N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B14948570.png)
![(9Z)-9-(4-bromobenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8(9H)-dione](/img/structure/B14948572.png)
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14948573.png)
![4-[(Benzo[1,3]dioxol-5-ylmethylene)-amino]-3-methyl-6-phenyl-4H-[1,2,4]triazin-5-one](/img/structure/B14948585.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B14948591.png)

![N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B14948602.png)
![Methyl 2-(acetylamino)-2-[(6-chloro-1,3-benzothiazol-2-YL)amino]-3,3,3-trifluoropropanoate](/img/structure/B14948607.png)

![1-{[4-(phenylsulfonyl)phenyl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B14948610.png)
![2-chloro-5-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14948618.png)

![(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14948636.png)
